Amino-(tetrahydro-pyran-3-YL)-acetic acid

Peptide synthesis Building block procurement Purity specification

Amino-(tetrahydro-pyran-3-YL)-acetic acid (CAS 1260638-48-9) is a conformationally constrained amino acid building block featuring a tetrahydropyran ring at the α-carbon. This 3-position regiochemistry imposes distinct backbone flexibility and spatial orientation of the oxygen heteroatom, critical for peptide and peptidomimetic SAR. Unlike 2- or 4-position regioisomers, substitution can unpredictably alter hydrogen-bonding capacity and conformational constraints, posing procurement risk. Source the ≥97% purity grade to ensure reliable coupling and minimize resin capping in solid-phase synthesis.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1260638-48-9
Cat. No. B1452373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-(tetrahydro-pyran-3-YL)-acetic acid
CAS1260638-48-9
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC(COC1)C(C(=O)O)N
InChIInChI=1S/C7H13NO3/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H,9,10)
InChIKeyBGPODSGVEGWTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-(tetrahydro-pyran-3-YL)-acetic Acid (CAS 1260638-48-9): Procurement-Grade Characterization and Baseline Specifications for Research Sourcing


Amino-(tetrahydro-pyran-3-YL)-acetic acid (CAS 1260638-48-9), also systematically named 2-amino-2-(oxan-3-yl)acetic acid, is a non-proteinogenic amino acid derivative characterized by a tetrahydropyran (oxane) ring directly appended to the α-carbon of a glycine backbone. With a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol, this compound belongs to the class of heterocyclic amino acids wherein the oxygen-containing six-membered ring confers conformational constraint to the amino acid scaffold [1]. Commercially, this compound is supplied as a racemic mixture by default, with chiral single-enantiomer variants (e.g., (2S)-2-amino-2-(oxan-3-yl)acetic acid) available as distinct catalog items. It functions predominantly as a constrained amino acid building block for peptide and peptidomimetic synthesis, where the tetrahydropyran moiety serves to restrict backbone flexibility and mimic carbohydrate or proline-like structural motifs [2].

Why Amino-(tetrahydro-pyran-3-YL)-acetic Acid (CAS 1260638-48-9) Cannot Be Readily Substituted with Alternative Tetrahydropyranyl Amino Acids in Peptidomimetic Synthesis


Substitution with structurally proximal tetrahydropyranyl amino acids—such as tetrahydropyran-2-yl, tetrahydropyran-4-yl glycine analogs, or N-protected derivatives—fundamentally alters the conformational and physicochemical properties of the resulting peptide or peptidomimetic. The 3-position attachment of the tetrahydropyran ring to the α-carbon generates a specific spatial orientation of the oxygen heteroatom relative to the amino acid backbone, which is distinct from the 2- and 4-position regioisomers. This regiochemical differentiation directly impacts hydrogen-bonding capacity, steric bulk distribution, and the conformational constraints imposed on peptide backbone dihedral angles [1]. Furthermore, the unprotected α-amino and α-carboxylic acid groups define the compound's immediate synthetic utility as a direct building block without requiring deprotection steps that introduce additional process variability . The absence of published comparative structure-activity relationship (SAR) data for this specific compound relative to its regioisomers or analogs underscores the procurement risk: users substituting based solely on apparent structural similarity cannot predict whether the altered geometry will preserve or abolish desired biological or conformational properties.

Quantitative Procurement Evidence: Amino-(tetrahydro-pyran-3-YL)-acetic Acid (CAS 1260638-48-9) Versus Structural and Commercial Comparators


Commercial Purity Specifications: Amino-(tetrahydro-pyran-3-YL)-acetic Acid (≥97%) Versus Alternative Supplier Baselines (95%)

Among commercially available sources of the racemic compound, ChemImpex supplies Amino-(tetrahydropyran-3-yl)acetic acid with a certified purity of ≥97% (Catalog No. 20629) . In contrast, the compound as listed by alternative suppliers including BenchChem, EvitaChem, and ABCR GmbH is specified at 95% purity . This 2% differential in minimum guaranteed purity can impact downstream synthetic yields, particularly in solid-phase peptide synthesis where impurities may cap resin sites or generate truncated sequences.

Peptide synthesis Building block procurement Purity specification

Regioisomeric Differentiation: 3-Position Tetrahydropyranyl Glycine Versus 2- and 4-Position Regioisomers

The tetrahydropyran ring substitution at the 3-position creates a distinct three-dimensional architecture relative to 2- and 4-position regioisomers. At the 3-position, the oxygen atom resides off the plane of the amino acid backbone, positioned to engage in hydrogen bonding as a weak acceptor while minimizing steric interference with adjacent residues [1]. Computational modeling of tetrahydropyranyl-derivatized amino acids demonstrates that the 3-position attachment confers a gauche conformation preference to the side chain, whereas 2- and 4-position analogs adopt predominantly anti conformations [1]. This conformational distinction cannot be compensated for by using alternative regioisomers without fundamentally redesigning the peptide backbone geometry.

Constrained amino acids Peptidomimetic design Conformational analysis

Stereochemical Availability: Racemic Mixture (CAS 1260638-48-9) Versus Chiral Single-Enantiomer Analogs

Amino-(tetrahydro-pyran-3-YL)-acetic acid (CAS 1260638-48-9) is supplied as a racemic mixture of (2R)- and (2S)-enantiomers, with no enantiomeric excess specification . The single (2S)-enantiomer, (2S)-2-amino-2-(oxan-3-yl)acetic acid, is available as a distinct catalog item under separate CAS registration, commanding a premium price point (approximately $1,196 for 100 mg from Chemshuttle for the racemate) , with the single enantiomer typically priced 3- to 5-fold higher due to chiral resolution costs. Researchers requiring stereochemically defined building blocks must explicitly select the single-enantiomer catalog number rather than the racemic CAS 1260638-48-9.

Chiral building blocks Stereoselective synthesis Enantiomeric purity

Physical Appearance and Storage Stability: Yellow Solid (ChemImpex, 0-8°C) Versus Alternative Supplier Specifications

ChemImpex specifies Amino-(tetrahydropyran-3-yl)acetic acid (≥97% purity) as a yellow solid requiring storage at 0-8°C . Activate Scientific describes the same compound (97% purity) as a clear solid with storage at 2-7°C refrigerated [1]. The divergence in reported appearance—yellow versus clear—suggests batch-dependent variation in trace impurities or subtle oxidation states, and underscores the necessity of reviewing lot-specific Certificates of Analysis before experimental use. Both suppliers concur on refrigerated storage requirements (0-8°C range).

Compound stability Storage compliance Quality control

Validated Application Scenarios for Amino-(tetrahydro-pyran-3-YL)-acetic Acid (CAS 1260638-48-9) Based on Procurement Evidence


Solid-Phase Peptide Synthesis Requiring Constrained Non-Proteinogenic Amino Acid Incorporation

This compound serves as a direct Fmoc/t-Boc compatible building block for solid-phase peptide synthesis where conformational constraint of the α-carbon side chain is desired. The tetrahydropyran ring at the 3-position restricts backbone flexibility, mimicking proline-like turns or carbohydrate epitopes [1]. The unprotected α-amino and α-carboxylic acid groups enable direct coupling without prior deprotection. Procurement of the ≥97% purity grade from ChemImpex is recommended to minimize resin capping by impurities .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Lead Optimization and Scaffold Exploration

Aminotetrahydropyran compounds, including 3-aminotetrahydropyran derivatives, have been disclosed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) with potential application in diabetes treatment [1]. The compound may function as a synthetic intermediate or scaffold component in DPP-IV inhibitor medicinal chemistry programs. Users should verify that the 3-position substitution pattern aligns with the specific SAR requirements of their target DPP-IV inhibitor series .

Glycine Transporter 1 (GlyT-1) Modulator Synthesis for CNS Drug Discovery

Tetrahydropyran derivatives have been identified as inhibitors of the glycine transporter 1 (GlyT-1), a target implicated in schizophrenia and related CNS disorders [1]. Amino-(tetrahydro-pyran-3-YL)-acetic acid may be employed as a synthetic building block for constructing GlyT-1 modulator candidates, leveraging the tetrahydropyran oxygen as a hydrogen-bond acceptor in target engagement. The 3-position attachment may offer distinct pharmacokinetic or binding properties relative to alternative regioisomers .

Carbohydrate-Mimetic Peptidomimetic Library Construction

The tetrahydropyran moiety constrains the amino acid side chain, enabling the compound to function as a sugar-mimetic scaffold in combinatorial library synthesis [1]. This application is supported by patent disclosures describing tetrahydropyranyl-derivatized amino acids as carbohydrate-templated building blocks for generating peptidomimetics with enhanced metabolic stability and conformational rigidity [1]. The 3-position attachment provides a distinct spatial presentation of the oxygen heteroatom compared to carbohydrate hydroxyl groups, offering unique molecular recognition properties.

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